![molecular formula C9H19N B2664296 (1R)-1-(2-Methylcyclohexyl)ethanamine CAS No. 1848503-57-0](/img/structure/B2664296.png)
(1R)-1-(2-Methylcyclohexyl)ethanamine
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Overview
Description
(1R)-1-(2-Methylcyclohexyl)ethanamine, also known as R-MCHEA, is a chiral amine that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a derivative of cyclohexylamine and has a unique stereochemistry that makes it a valuable building block for drug development.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Methylcyclohexyl)ethanamine is not well understood. However, it is believed to act as a chiral template or catalyst in the synthesis of enantiomerically pure compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of (1R)-1-(2-Methylcyclohexyl)ethanamine. However, studies have shown that it is well-tolerated and has low toxicity.
Advantages and Limitations for Lab Experiments
One advantage of (1R)-1-(2-Methylcyclohexyl)ethanamine is its high enantiomeric purity, which makes it a valuable tool for drug synthesis and asymmetric synthesis. However, its limited availability and high cost can be a limitation for some experiments.
Future Directions
1. Further research into the mechanism of action of (1R)-1-(2-Methylcyclohexyl)ethanamine to better understand its role as a chiral template or catalyst.
2. Development of new synthetic methods to improve the yield and enantiomeric purity of (1R)-1-(2-Methylcyclohexyl)ethanamine.
3. Investigation of the potential use of (1R)-1-(2-Methylcyclohexyl)ethanamine in the synthesis of new drugs and biologically active compounds.
4. Study of the pharmacological properties of (1R)-1-(2-Methylcyclohexyl)ethanamine to determine its potential therapeutic applications.
5. Exploration of the use of (1R)-1-(2-Methylcyclohexyl)ethanamine as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Synthesis Methods
The synthesis of (1R)-1-(2-Methylcyclohexyl)ethanamine involves the reduction of 2-methylcyclohexanone with sodium borohydride in the presence of a chiral catalyst. This process yields a mixture of enantiomers, which can be separated using chiral chromatography. The resulting (1R)-enantiomer is the desired product for most applications.
Scientific Research Applications
(1R)-1-(2-Methylcyclohexyl)ethanamine has been studied extensively for its potential use as a chiral building block in drug synthesis. It has been shown to be effective in the synthesis of various drugs, including anti-cancer agents and anti-inflammatory compounds. Additionally, (1R)-1-(2-Methylcyclohexyl)ethanamine has been used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
properties
IUPAC Name |
(1R)-1-(2-methylcyclohexyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYXVEVQBRCEKX-QJAFJHJLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1[C@@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2-Methylcyclohexyl)ethanamine |
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